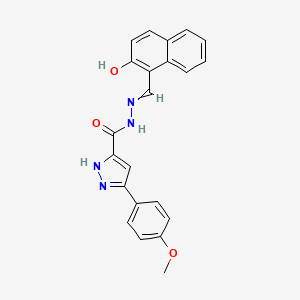
N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C22H18N4O3 and its molecular weight is 386.411. The purity is usually 95%.
BenchChem offers high-quality N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structure and Theoretical Analysis
Researchers have extensively studied the molecular structure and theoretical aspects of compounds similar to N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. For instance, vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted to understand the structural and electronic configurations of related pyrazole derivatives. These studies offer insights into the compound's stability, reactivity, and potential interactions with biological targets, suggesting its applicability in designing inhibitors for specific enzymes or receptors (Pillai et al., 2017).
Anticancer Activity
Pyrazole derivatives have been recognized for their potential anticancer properties. Research on new pyrazolo[1,2-b]phthalazinediones, which are structurally related to the compound , has highlighted their antiproliferative efficacy on human hepatic cancer cell lines. These findings underscore the significance of such compounds in developing novel anticancer therapies (Rashdan et al., 2018).
Antimicrobial and Antioxidant Properties
Compounds bearing the pyrazole moiety have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have shown that substitutions on the aromatic ring significantly impact the compound's ability to inhibit microbial growth and scavenge free radicals, highlighting its potential in pharmaceutical applications where antimicrobial and antioxidant properties are desired (Gurunanjappa et al., 2017).
Corrosion Inhibition
Research into the application of pyrazole derivatives for corrosion protection has revealed that such compounds can significantly inhibit corrosion in metals. Studies on carbohydrazide-pyrazole compounds have demonstrated their effectiveness in protecting mild steel in acidic environments, pointing to their potential industrial applications in metal preservation and maintenance (Paul et al., 2020).
Molecular Docking and Drug Design
The compound's structure has been utilized in molecular docking studies to explore its binding affinity towards various biological targets. Such research aids in understanding the compound's potential as a lead molecule in drug design, especially for developing treatments for diseases requiring specific enzyme or receptor inhibition (Karrouchi et al., 2021).
Propiedades
IUPAC Name |
N-[(2-hydroxynaphthalen-1-yl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3/c1-29-16-9-6-15(7-10-16)19-12-20(25-24-19)22(28)26-23-13-18-17-5-3-2-4-14(17)8-11-21(18)27/h2-13,27H,1H3,(H,24,25)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBOJVXPZPYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


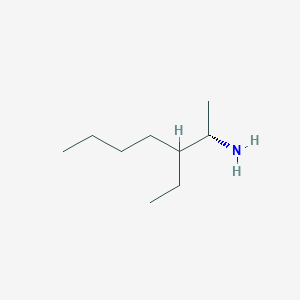
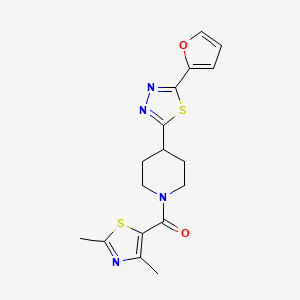
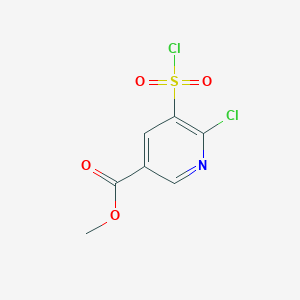
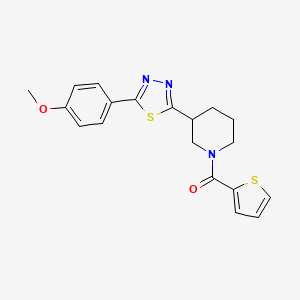
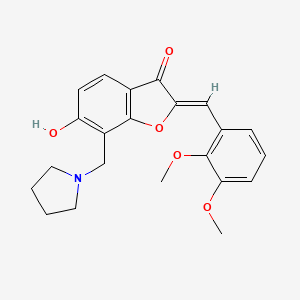
![7-[(4-Methylpiperidin-1-yl)(thiophen-2-yl)methyl]quinolin-8-ol](/img/structure/B2960921.png)
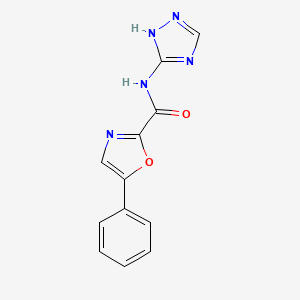
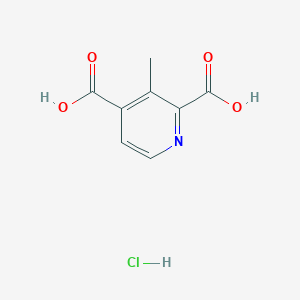
![1-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B2960928.png)
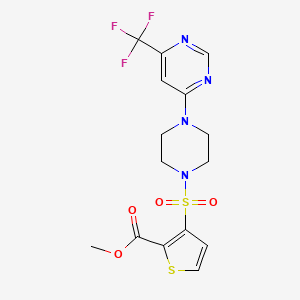
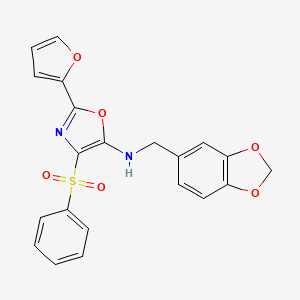
![N-(4-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2960932.png)
![1-(5-{[4-(4-Acetylphenyl)piperazin-1-yl]carbonyl}-4-ethyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/no-structure.png)